

# Application Notes and Protocols for Fak-IN-8

## Stock Solution Preparation

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### Compound of Interest

Compound Name: *Fak-IN-8*

Cat. No.: *B12403655*

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and application of a stock solution of **Fak-IN-8**, a potent inhibitor of Focal Adhesion Kinase (FAK). The information is intended to guide researchers in accurately preparing this reagent for use in various cell-based assays.

## Introduction

**Fak-IN-8** is a small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.<sup>[1]</sup>

Overexpression and hyperactivity of FAK are implicated in the progression and metastasis of various cancers, making it a significant target for therapeutic intervention. Accurate preparation of a **Fak-IN-8** stock solution is the first critical step for reliable and reproducible experimental results in studies investigating FAK signaling pathways and the effects of their inhibition.

## Quantitative Data Summary

For ease of reference and accurate preparation of solutions, the key quantitative data for **Fak-IN-8** are summarized in the table below.

Property	Value	Source
Molecular Weight	366.22 g/mol	[2]
CAS Number	1374959-91-7	[2]
IC50 (FAK)	5.32 $\mu$ M	[2]
Recommended Solvent	Dimethyl Sulfoxide (DMSO)	[3]
Recommended Storage	-20°C or -80°C	[4]

## Experimental Protocols

### Protocol 1: Preparation of a 10 mM Fak-IN-8 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **Fak-IN-8** in DMSO. It is crucial to use high-purity, anhydrous DMSO to ensure the stability and solubility of the compound.

Materials:

- **Fak-IN-8** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes (amber or covered in foil to protect from light)
- Calibrated micropipettes
- Analytical balance
- Vortex mixer

Procedure:

- Calculate the required mass of **Fak-IN-8**:
  - To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

- $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
- $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 366.22 \text{ g/mol} \times 1000 \text{ mg/g} = 3.6622 \text{ mg}$
- Weighing the **Fak-IN-8**:
  - Accurately weigh out approximately 3.66 mg of **Fak-IN-8** powder using an analytical balance. It is advisable to weigh a slightly larger amount (e.g., 5 mg or 10 mg) and adjust the volume of DMSO accordingly to achieve the desired 10 mM concentration, as accurately weighing very small quantities can be challenging.
- Dissolving in DMSO:
  - Transfer the weighed **Fak-IN-8** powder to a sterile microcentrifuge tube.
  - Add the calculated volume of anhydrous DMSO. For example, if you weighed exactly 3.66 mg, add 1.0 mL of DMSO.
  - Vortex the solution thoroughly until the **Fak-IN-8** is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution if necessary.[\[4\]](#)
- Aliquoting and Storage:
  - Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in light-protected microcentrifuge tubes.
  - Store the aliquots at -20°C for short-term storage or -80°C for long-term storage to minimize freeze-thaw cycles.[\[4\]](#)

Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[\[5\]](#)

## Protocol 2: Western Blot Analysis of FAK Phosphorylation

This protocol outlines a typical workflow for assessing the inhibitory effect of **Fak-IN-8** on FAK autophosphorylation at tyrosine 397 (Y397) in a cell-based assay.

#### Materials:

- Cells of interest (e.g., cancer cell line with known FAK expression)
- Complete cell culture medium
- **Fak-IN-8** stock solution (10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (anti-p-FAK Y397 and anti-total FAK)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

#### Procedure:

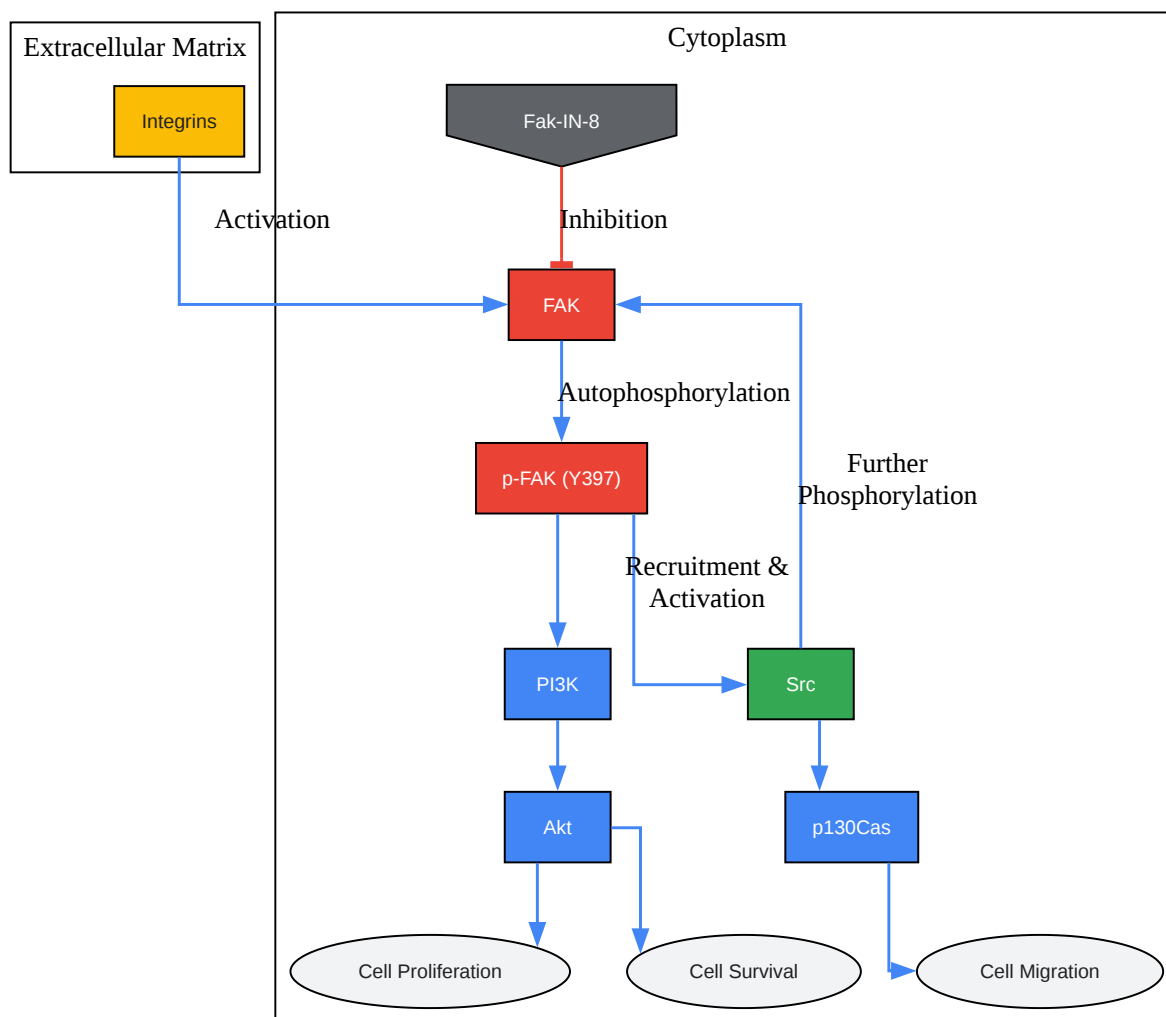
- Cell Seeding and Treatment:
  - Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
  - Allow cells to adhere and grow overnight.
  - Prepare serial dilutions of the **Fak-IN-8** stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10  $\mu$ M). Include a DMSO vehicle

control.

- Replace the medium with the **Fak-IN-8** containing medium and incubate for the desired treatment duration (e.g., 2, 6, 24 hours).
- Cell Lysis and Protein Quantification:
  - Wash the cells twice with ice-cold PBS.
  - Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.[\[6\]](#)
  - Scrape the cells and transfer the lysate to a microcentrifuge tube.
  - Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.[\[6\]](#)
  - Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
- Western Blotting:
  - Normalize the protein concentrations of all samples with lysis buffer.
  - Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
  - Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
  - Transfer the separated proteins to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody against p-FAK (Y397) overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

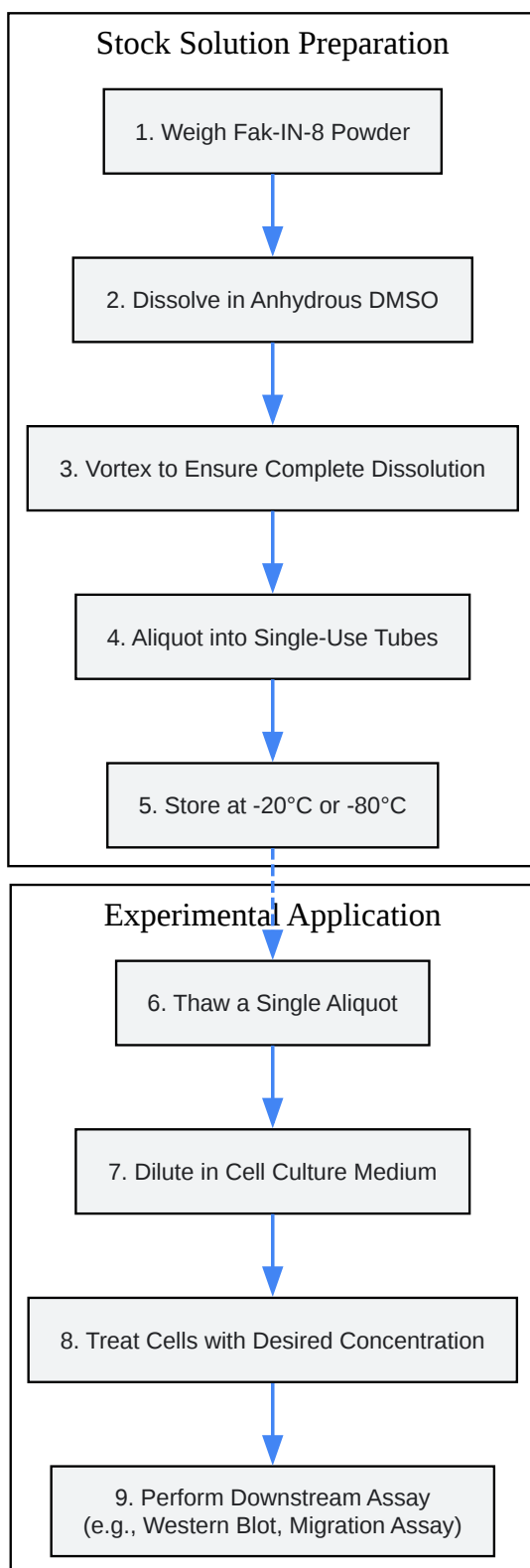
- Wash the membrane again three times with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Strip the membrane and re-probe with an antibody against total FAK as a loading control.

## Visualizations



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Caption: FAK Signaling Pathway and Inhibition by **Fak-IN-8**.



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Caption: Workflow for Preparing and Using **Fak-IN-8** Stock Solution.



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